Cas no 2111914-22-6 (N-(2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-phenylethenesulfonamide)
![N-(2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-phenylethenesulfonamide structure](https://it.kuujia.com/scimg/cas/2111914-22-6x500.png)
2111914-22-6 structure
Nome del prodotto:N-(2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-phenylethenesulfonamide
N-(2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-phenylethenesulfonamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-{2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-phenylethene-1-sulfonamide
- 2111914-22-6
- Z1397027450
- EN300-6546613
- (E)-N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-phenylethenesulfonamide
- N-(2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-phenylethenesulfonamide
-
- Inchi: 1S/C16H20N4O2S/c1-2-15-17-16-14(9-6-11-20(16)18-15)19-23(21,22)12-10-13-7-4-3-5-8-13/h3-5,7-8,10,12,14,19H,2,6,9,11H2,1H3
- Chiave InChI: ZRIUKRQAAXZNLG-UHFFFAOYSA-N
- Sorrisi: C(S(NC1CCCN2N=C(CC)N=C12)(=O)=O)=CC1=CC=CC=C1
Proprietà calcolate
- Massa esatta: 332.13069707g/mol
- Massa monoisotopica: 332.13069707g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 23
- Conta legami ruotabili: 5
- Complessità: 511
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 85.3Ų
N-(2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-phenylethenesulfonamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6546613-0.05g |
N-{2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-phenylethene-1-sulfonamide |
2111914-22-6 | 95.0% | 0.05g |
$212.0 | 2025-03-13 | |
Enamine | EN300-6546613-1.0g |
2111914-22-6 | 1g |
$0.0 | 2023-04-26 |
N-(2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-phenylethenesulfonamide Letteratura correlata
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
2111914-22-6 (N-(2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-phenylethenesulfonamide) Prodotti correlati
- 2171901-13-4(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclopropane-1-carboxylic acid)
- 1904211-12-6(5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide)
- 887211-33-8(2-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-N-2-(morpholin-4-yl)ethyl-2-oxoacetamide)
- 2692622-67-4(3-Hydroxy-10(Z),13(Z),16(Z)-docosatrienoic acid)
- 2227709-71-7(rac-(1R,2S)-2-(cyclopent-1-en-1-yl)methylcyclopentan-1-ol)
- 2171197-25-2((2S,3S)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid)
- 1270478-91-5(4-amino-4-(3-cyanophenyl)butanoic acid)
- 78693-85-3(2,3,3,3-Tetrafluoro-2-(perfluorpentoxy)propan-1-ol)
- 1189648-63-2(3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(piperidine-1-carbonyl)piperidin-1-yl]pyridine)
- 5846-44-6(rac-(1R,2S)-2-(pentan-3-yl)cyclohexan-1-ol)
Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
